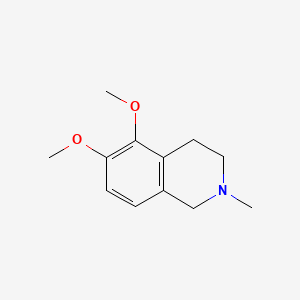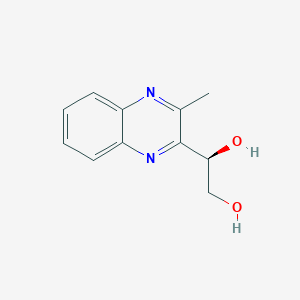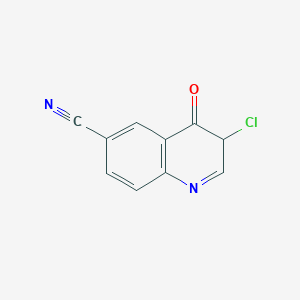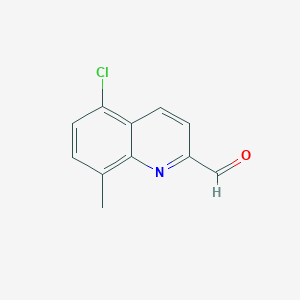
4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a partially saturated quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of ethoxy and dimethyl substituents at specific positions on the tetrahydroquinoline ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate precursor, such as an N-acyl derivative of β-phenylethylamine, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another approach involves the reduction of isoquinoline using reducing agents like tin and hydrochloric acid or sodium and ethanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient production. Multicomponent reactions (MCRs) are often employed in industrial settings due to their ability to generate molecular diversity and complexity with high atom economy and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as tin and hydrochloric acid or sodium and ethanol are commonly used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated quinoline derivatives.
Scientific Research Applications
4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors involved in neuroinflammatory pathways, thereby exerting its antineuroinflammatory effects .
Comparison with Similar Compounds
4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydroquinoline ring structure but lacks the ethoxy and dimethyl substituents.
2,3-Dihydro-4(1H)-quinolinone: This compound has a similar bicyclic structure but differs in the degree of saturation and the presence of a carbonyl group.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19NO/c1-4-15-13-8-10(3)14-12-7-9(2)5-6-11(12)13/h5-7,10,13-14H,4,8H2,1-3H3 |
InChI Key |
ICLZDDHGBWPBBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(NC2=C1C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)




![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)

![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11895428.png)

![7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine](/img/structure/B11895441.png)
![2-[(2-Methylpyridin-4-yl)methyl]azepane](/img/structure/B11895450.png)
![5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11895455.png)


